molecular formula C19H22N6O2 B2452107 8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-52-5

8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2452107
M. Wt: 366.425
InChI Key: ILAHVOKFAIDPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, with the CAS No. 923203-52-5, is a chemical with the molecular formula C19H22N6O2 and a molecular weight of 366.4251. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

The synthesis of similar compounds has been described in patents2. However, the specific synthesis process for this compound is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H22N6O21. However, the specific structural details such as bond lengths, angles, and conformation are not readily available in the searched resources.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not readily available in the searched resources.


Future Directions

The future directions for the research and development of this compound are not readily available in the searched resources.


Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

6-[2-(4-ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-4-13-5-7-14(8-6-13)20-9-10-24-12(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h5-8,11,20H,4,9-10H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHVOKFAIDPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17495701

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